molecular formula C24H27ClFN3O B010942 1(2H)-Phthalazinone, 2-(1-(cyclopropylmethyl)-4-piperidinyl)-4-((4-fluorophenyl)methyl)-, monohydrochloride CAS No. 110406-69-4

1(2H)-Phthalazinone, 2-(1-(cyclopropylmethyl)-4-piperidinyl)-4-((4-fluorophenyl)methyl)-, monohydrochloride

Cat. No. B010942
CAS RN: 110406-69-4
M. Wt: 427.9 g/mol
InChI Key: TZXIELQHGDBHKH-UHFFFAOYSA-N
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Description

1(2H)-Phthalazinone, 2-(1-(cyclopropylmethyl)-4-piperidinyl)-4-((4-fluorophenyl)methyl)-, monohydrochloride is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1(2H)-Phthalazinone, 2-(1-(cyclopropylmethyl)-4-piperidinyl)-4-((4-fluorophenyl)methyl)-, monohydrochloride is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a norepinephrine reuptake inhibitor (NRI). By inhibiting the reuptake of these neurotransmitters, it increases their concentration in the brain, leading to improved mood and pain relief.
Biochemical and Physiological Effects
Studies have shown that this compound has a positive effect on neurotransmitter levels in the brain, specifically serotonin and norepinephrine. This leads to improved mood and pain relief. It has also been shown to have a low potential for abuse and addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 1(2H)-Phthalazinone, 2-(1-(cyclopropylmethyl)-4-piperidinyl)-4-((4-fluorophenyl)methyl)-, monohydrochloride in lab experiments is its low potential for abuse and addiction. However, its exact mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, more research is needed to fully understand its potential therapeutic applications.

Future Directions

For research include further investigation into its exact mechanism of action, as well as its potential as a treatment for other neurological disorders. Additionally, more studies are needed to fully understand its safety and potential side effects.

Synthesis Methods

The synthesis of 1(2H)-Phthalazinone, 2-(1-(cyclopropylmethyl)-4-piperidinyl)-4-((4-fluorophenyl)methyl)-, monohydrochloride involves the reaction of 4-(4-fluorobenzyl) piperidine with cyclopropylmethylamine in the presence of a palladium catalyst. The resulting intermediate is then reacted with phthalic anhydride to obtain the final product.

Scientific Research Applications

1(2H)-Phthalazinone, 2-(1-(cyclopropylmethyl)-4-piperidinyl)-4-((4-fluorophenyl)methyl)-, monohydrochloride has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including depression and anxiety. It has also been investigated for its potential as a pain reliever.

properties

CAS RN

110406-69-4

Molecular Formula

C24H27ClFN3O

Molecular Weight

427.9 g/mol

IUPAC Name

2-[1-(cyclopropylmethyl)piperidin-4-yl]-4-[(4-fluorophenyl)methyl]phthalazin-1-one;hydrochloride

InChI

InChI=1S/C24H26FN3O.ClH/c25-19-9-7-17(8-10-19)15-23-21-3-1-2-4-22(21)24(29)28(26-23)20-11-13-27(14-12-20)16-18-5-6-18;/h1-4,7-10,18,20H,5-6,11-16H2;1H

InChI Key

TZXIELQHGDBHKH-UHFFFAOYSA-N

SMILES

C1CC1CN2CCC(CC2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)F.Cl

Canonical SMILES

C1CC1CN2CCC(CC2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)F.Cl

Other CAS RN

110406-69-4

synonyms

1(2H)-Phthalazinone, 2-(1-(cyclopropylmethyl)-4-piperidinyl)-4-((4-flu orophenyl)methyl)-, monohydrochloride

Origin of Product

United States

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